molecular formula C13H16BClO4 B6323848 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 2096997-49-6

4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No.: B6323848
CAS No.: 2096997-49-6
M. Wt: 282.53 g/mol
InChI Key: QRBUWYFJIFXTCU-UHFFFAOYSA-N
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Description

4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a chlorinated benzoic acid moiety. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the reaction of 4-chloro-3-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the reactants and drive the reaction forward.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used to oxidize the boron atom.

Major Products Formed

Scientific Research Applications

4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its combination of a boron-containing dioxaborinane ring and a chlorinated benzoic acid moiety. This structure imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)10-6-9(12(16)17)4-5-11(10)15/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBUWYFJIFXTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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